
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a polyether compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of intermediates and the use of high-pressure reactors to ensure complete conversion of reactants. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-ethylcarbamate
- tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-propylcarbamate
Uniqueness
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate is unique due to its specific combination of functional groups and ether linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H37NO8 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H37NO8/c1-18(2,3)27-17(21)19(4)5-7-22-9-11-24-13-15-26-16-14-25-12-10-23-8-6-20/h20H,5-16H2,1-4H3 |
InChI Key |
FDSZINOEOALBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


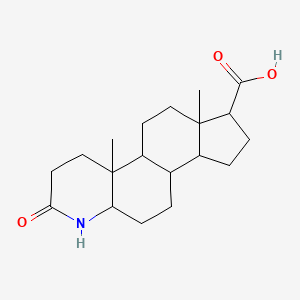
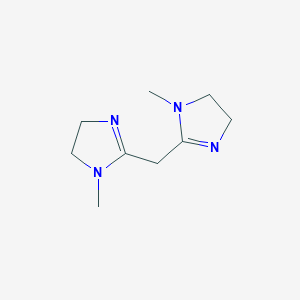
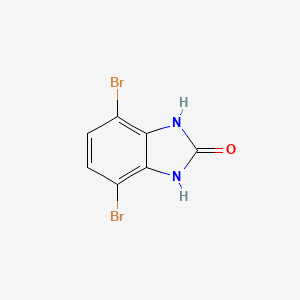
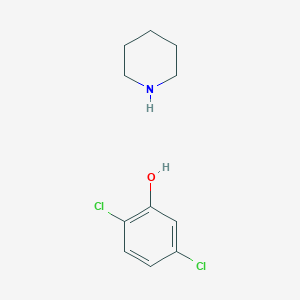
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
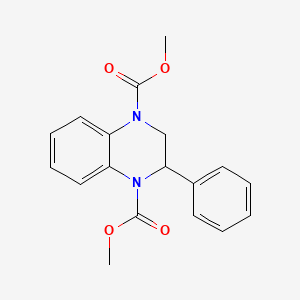
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
![4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B12521073.png)
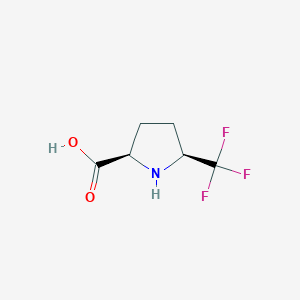


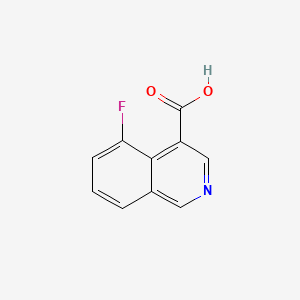
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
